molecular formula C9H8N2O B588574 3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene CAS No. 143261-91-0

3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene

Cat. No.: B588574
CAS No.: 143261-91-0
M. Wt: 160.176
InChI Key: FWYIKLCTXNRHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxa-2,7-diazatricyclo[63104,12]dodeca-1,4(12),8,10-tetraene is a heterocyclic compound that features a fused oxazole and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under reflux conditions . Another approach includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene exerts its effects is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors. The compound’s structure allows it to form non-covalent interactions, including hydrogen bonds and π-π stacking, which can modulate the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-2,7-diazatricyclo[63104,12]dodeca-1,4(12),8,10-tetraene is unique due to its fused oxazole and quinoline ring system, which imparts distinct electronic and steric properties

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Properties

CAS No.

143261-91-0

Molecular Formula

C9H8N2O

Molecular Weight

160.176

InChI

InChI=1S/C9H8N2O/c1-2-6-9-7(3-1)11-12-8(9)4-5-10-6/h1-3,11H,4-5H2

InChI Key

FWYIKLCTXNRHSE-UHFFFAOYSA-N

SMILES

C1CN=C2C=CC=C3C2=C1ON3

Synonyms

6H-Isoxazolo[5,4,3-de]quinoline,7,8-dihydro-(9CI)

Origin of Product

United States

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